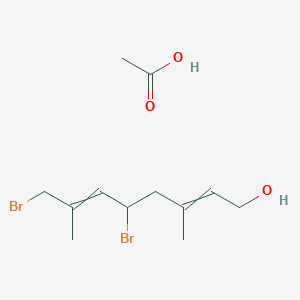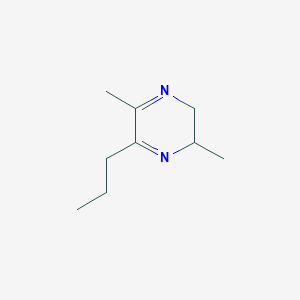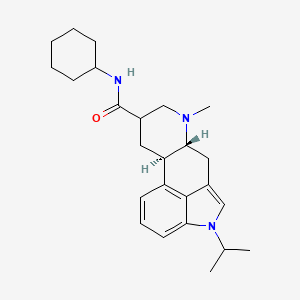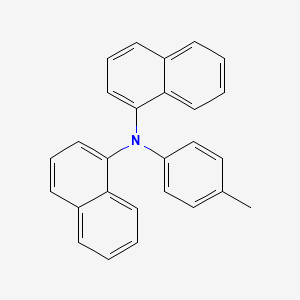
(5S)-Dec-3-en-1-yn-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-Dec-3-en-1-yn-5-ol is an organic compound with a unique structure characterized by a hydroxyl group (-OH) attached to a dec-3-en-1-yn backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-Dec-3-en-1-yn-5-ol typically involves the use of alkyne and alkene chemistry. One common method is the partial hydrogenation of a dec-3-en-1-yne precursor, followed by the introduction of a hydroxyl group at the 5th position. This process often requires specific catalysts and controlled reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of homogeneous or heterogeneous catalysts can be optimized to achieve high yields and purity. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5S)-Dec-3-en-1-yn-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or amines for amination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of decane derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S)-Dec-3-en-1-yn-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the alkyne and alkene groups can participate in various chemical reactions, modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(5S)-Dec-3-en-1-yn-5-amine: Similar structure but with an amine group instead of a hydroxyl group.
(5S)-Dec-3-en-1-yn-5-thiol: Contains a thiol group instead of a hydroxyl group.
(5S)-Dec-3-en-1-yn-5-ethyl: Features an ethyl group at the 5th position.
Uniqueness
(5S)-Dec-3-en-1-yn-5-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
193410-68-3 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(5S)-dec-3-en-1-yn-5-ol |
InChI |
InChI=1S/C10H16O/c1-3-5-7-9-10(11)8-6-4-2/h2,6,8,10-11H,3,5,7,9H2,1H3/t10-/m1/s1 |
InChI Key |
QTPYNFYCBVSETI-SNVBAGLBSA-N |
Isomeric SMILES |
CCCCC[C@@H](C=CC#C)O |
Canonical SMILES |
CCCCCC(C=CC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![4,4'-[(4-Fluorophenyl)azanediyl]dibenzaldehyde](/img/structure/B12571081.png)
![5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12571087.png)
![2-(Methyl{4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B12571093.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine](/img/structure/B12571098.png)
![3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12571099.png)


![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B12571118.png)

![1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B12571130.png)

![Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12571147.png)

